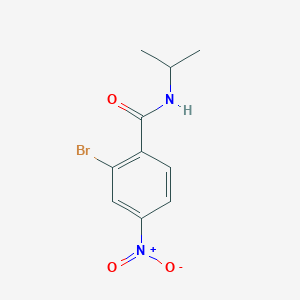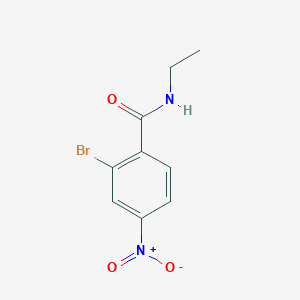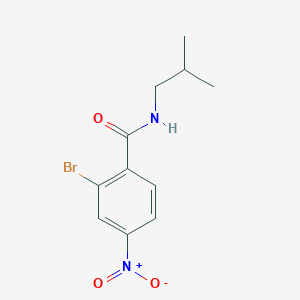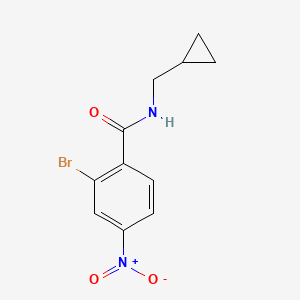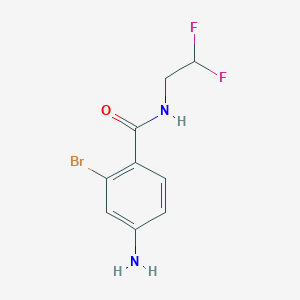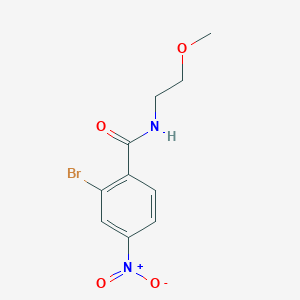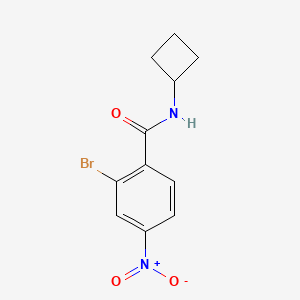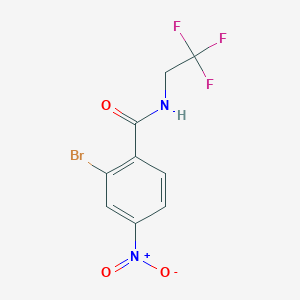
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrF3N2O3 It is a derivative of benzamide, featuring bromine, nitro, and trifluoroethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to break the amide bond.
Major Products Formed
Reduction: The major product is 2-amino-4-bromo-N-(2,2,2-trifluoroethyl)benzamide.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
- 2-Bromo-1-fluoro-4-nitrobenzene
- N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of bromine, nitro, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c10-7-3-5(15(17)18)1-2-6(7)8(16)14-4-9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPUTFRBUQLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
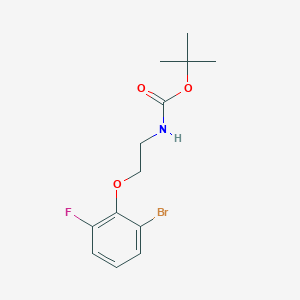
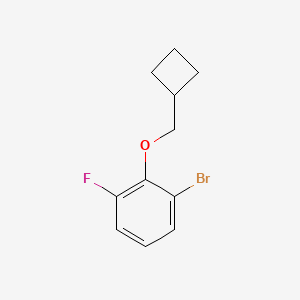


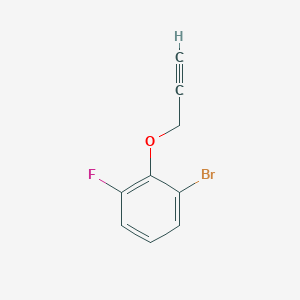
![3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157669.png)
![3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157681.png)
